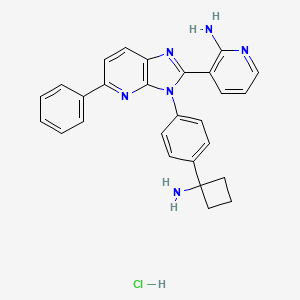

Miransertib HCl

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSWSSVIKDJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Miransertib (ARQ 092) HCl: A Technical Guide to its Mechanism of Action in Cancer Cells

Abstract

The phosphatidylinositol-3 kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated networks in human cancer, driving tumorigenesis, proliferation, and resistance to therapy.[1][2] As a central node in this cascade, the serine/threonine kinase AKT has emerged as a critical therapeutic target.[2][3] Miransertib (also known as ARQ 092) is a novel, orally bioavailable, allosteric inhibitor of all three AKT isoforms.[4][5] This guide provides an in-depth technical overview of Miransertib's mechanism of action, its effects on cancer cell biology, and robust methodologies for its preclinical evaluation. We will explore the molecular basis of its inhibitory action, summarize key preclinical data, discuss potential resistance mechanisms, and provide detailed experimental protocols to empower further research and development.

The PI3K/AKT/mTOR Signaling Axis: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular cues from growth factors and hormones into a cellular response.[6][7] In normal physiology, its activity is tightly controlled. However, in a vast number of cancers, its components are altered through genetic mutations, copy number variations, or epigenetic changes, leading to hyperactivation.[2][6]

Hyperactivation of this "survival pathway" underpins several hallmarks of cancer.[2][3] Upon stimulation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This lipid second messenger acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[8][9] Membrane-localized AKT is then phosphorylated and fully activated by PDK1 at threonine 308 (Thr308) and by the mTOR Complex 2 (mTORC2) at serine 473 (Ser473).[6][9]

Once active, AKT phosphorylates a multitude of downstream substrates, orchestrating a range of pro-tumorigenic functions:

-

Inhibition of Apoptosis: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and Caspase-9.[2][3]

-

Cell Cycle Progression: AKT can lead to the degradation of cell cycle inhibitors like p27 and inhibit the activity of Glycogen Synthase Kinase 3 (GSK-3), which promotes cell cycle progression.[2][7]

-

Cell Growth and Proliferation: A key downstream effector of AKT is mTOR Complex 1 (mTORC1).[6] AKT activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC).[2] Active mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6]

The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[1][7] Loss of PTEN function is a common event in cancer, leading to sustained AKT activation.[6]

Miransertib: An Allosteric Pan-AKT Inhibitor

Miransertib is a selective, allosteric inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[5][10] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors like Miransertib bind to a different site on the enzyme.[11] This distinct mechanism of action has significant implications. Miransertib binds to both the active (phosphorylated) and inactive forms of AKT, directly inhibiting its kinase activity and, crucially, preventing the conformational changes required for its translocation to the cell membrane.[10][11] By blocking this initial activation step, Miransertib effectively shuts down the entire downstream signaling cascade.[12]

Kinase Inhibitory Activity

Miransertib demonstrates potent, low-nanomolar inhibitory activity against the AKT isoforms. This high potency underscores its specificity and potential for therapeutic efficacy at well-tolerated doses.

| Kinase Target | IC₅₀ (nM) | Assay Type |

| AKT1 | 2.7 - 5.0 | Cell-free kinase assay |

| AKT2 | 4.5 - 14 | Cell-free kinase assay |

| AKT3 | 8.1 - 16 | Cell-free kinase assay |

| Data compiled from multiple sources.[13][14][15][16] |

Miransertib is also a potent inhibitor of the activating AKT1-E17K mutant, a common oncogenic driver.[14][15]

Pharmacological Effects in Cancer Cells

In vitro studies have shown that Miransertib treatment leads to a significant, dose-dependent reduction in the phosphorylation of AKT at both the T308 and S473 sites.[14][15] Consequently, the phosphorylation of downstream AKT substrates, such as GSK3β and PRAS40, is also robustly inhibited.[12][14]

The anti-proliferative effects of Miransertib are particularly pronounced in cancer cell lines harboring alterations that hyperactivate the PI3K/AKT pathway, such as mutations in PIK3CA or PIK3R1.[12][14][15] In vivo, Miransertib has demonstrated significant tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models, including those for endometrial, breast, and colon cancer.[14][17] Furthermore, preclinical studies have shown that Miransertib can enhance the anti-tumor activity of other agents, including chemotherapy (paclitaxel), targeted therapies (trastuzumab, lapatinib, trametinib), and immune checkpoint inhibitors (anti-PD-1).[17]

Mechanisms of Resistance: A Consideration for Development

As with any targeted therapy, the potential for acquired resistance is a critical consideration. Research into resistance mechanisms for AKT inhibitors has revealed distinct patterns depending on the inhibitor class.[18][19]

-

Allosteric Inhibitor Resistance: Studies with the allosteric inhibitor MK-2206, which shares a similar mechanism with Miransertib, suggest that acquired resistance is often associated with on-target mutations in the AKT1 gene.[18][20]

-

ATP-Competitive Inhibitor Resistance: In contrast, resistance to ATP-competitive AKT inhibitors is frequently driven by the activation of parallel, compensatory signaling pathways, such as the PIM kinase pathway.[18][20]

These findings suggest that combination therapies or sequential treatment strategies using different classes of inhibitors may be necessary to overcome resistance.[18][20] For drug development professionals, understanding these distinct resistance profiles is crucial for designing next-generation clinical trials and rational combination strategies.

Experimental Protocols for Preclinical Evaluation

To facilitate further research, we provide detailed, validated protocols for assessing the activity of Miransertib in a laboratory setting. These protocols are designed to be self-validating, with clear endpoints and controls.

Western Blot Analysis of AKT Pathway Inhibition

This protocol is designed to qualitatively and quantitatively assess the ability of Miransertib to inhibit the phosphorylation of AKT and its downstream targets.

Causality Behind Experimental Choices:

-

Serum Starvation: Cells are cultured in low-serum or serum-free media for 16-24 hours to reduce the basal level of signaling through the PI3K/AKT pathway. This creates a low-noise background, making the subsequent stimulation and inhibition effects more distinct and measurable.

-

Growth Factor Stimulation: A short, potent stimulation with a growth factor like IGF-1 or EGF robustly activates the AKT pathway, providing a strong positive signal to measure the inhibitor's efficacy against.

-

Pre-treatment with Inhibitor: Treating cells with Miransertib before stimulation ensures the drug is present and active within the cell at the time the pathway is switched on, allowing for an accurate assessment of its inhibitory potential.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., AN3CA, A2780) in 6-well plates and allow them to adhere and reach 70-80% confluency.[14]

-

Serum Starvation: Replace the complete growth medium with serum-free or low-serum (0.5% FBS) medium and incubate for 16-24 hours.[21]

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of Miransertib HCl (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for 2 hours.[21]

-

Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-20 minutes to induce AKT phosphorylation.[21]

-

Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[21]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[21]

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[21]

-

Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (S473), p-AKT (T308), total AKT, p-PRAS40, and a loading control (e.g., GAPDH or β-Actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Proliferation (GI₅₀) Assay

This protocol measures the concentration of Miransertib required to inhibit the growth of a cancer cell line by 50% (GI₅₀) over a 72-hour period.

Causality Behind Experimental Choices:

-

Low Seeding Density: Cells are seeded at a low density to ensure they remain in the exponential growth phase throughout the 72-hour assay period, preventing confounding effects from contact inhibition or nutrient depletion.

-

72-Hour Incubation: This duration typically allows for several cell doublings, providing a sufficiently large window to observe statistically significant differences in proliferation between treated and untreated cells.

-

Luminescent Readout: The CellTiter-Glo® assay provides a highly sensitive and linear readout of cell viability by measuring ATP levels, which is a robust indicator of metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.[21]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]

-

Drug Preparation: Prepare serial dilutions of Miransertib HCl in complete growth medium at 2x the final desired concentration.

-

Treatment: Add 100 µL of the Miransertib dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL. Include wells with medium only for background subtraction.[21]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[21]

-

Assay Readout:

-

Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes.[21]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[21]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[21]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

-

Measure luminescence using a plate reader.[21]

-

-

Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Calculate the percent growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[21]

-

Conclusion

Miransertib HCl is a potent and selective allosteric pan-AKT inhibitor that effectively abrogates signaling through the PI3K/AKT/mTOR pathway. Its unique mechanism of action, which prevents AKT membrane translocation and activation, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with a dependency on this pathway. The robust preclinical data, combined with an emerging understanding of potential resistance mechanisms, provides a strong rationale for its continued investigation in oncology and other diseases driven by AKT hyperactivation, such as Proteus syndrome.[22] The methodologies outlined in this guide offer a validated framework for researchers to further explore the therapeutic potential of Miransertib and contribute to the development of next-generation targeted cancer therapies.

References

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd

- AKT and the Hallmarks of Cancer. AACR Journals.

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. MDPI.

- AKT in cancer: new molecular insights and advances in drug development - PMC. PubMed Central.

- PI3K/AKT/mTOR p

- Miransertib (ARQ 092) HCl Akt inhibitor. Selleck Chemicals.

- Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors.

- Application Notes and Protocols for In Vitro Studies with DB-3-291, a Novel AKT Inhibitor. Benchchem.

- Definition of miransertib - NCI Drug Dictionary.

- Miransertib hydrochloride 1313883-00-9. MCE.

- Miransertib is an Orally Active, Selective and Allosteric Akt Inhibitor. Active Biopharma.

- Miransertib hydrochloride (ARQ-092 hydrochloride) | Akt Inhibitor. MedchemExpress.com.

- Miransertib HCl | CAS#1313883-00-9 | AKT inhibitor. MedKoo Biosciences.

- Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092). NIH.

- ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS)

- Abstract 2943: In vivo combination of miransertib (ARQ 092) with anti-PD-1 antibody, trametinib, lapatinib, trastuzumab and paclitaxel | Cancer Research. AACR Journals.

- Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC. PubMed Central.

- First evidence of a therapeutic effect of miransertib in a teenager with Proteus syndrome and ovarian carcinoma. ern ithaca.

- Low dose AKT inhibitor miransertib cures PI3K-related vascular malformations in preclinical models of human disease. bioRxiv.

- Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. PubMed Central.

- Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Tre

- Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome. PubMed.

- How to inhibit breast cancer and breast cancer metastasis with Akt inhibitors: Lessons learned

- Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors.

Sources

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. medkoo.com [medkoo.com]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. probiologists.com [probiologists.com]

- 10. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]

- 11. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Miransertib hydrochloride 1313883-00-9 | MCE [medchemexpress.cn]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ern-ithaca.eu [ern-ithaca.eu]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]

- 20. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]

Miransertib HCl: A Technical Guide to a Selective Pan-AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a frequent hallmark of human cancers and is implicated in the pathophysiology of various overgrowth syndromes.[1][2] Central to this pathway is the serine/threonine kinase AKT (also known as Protein Kinase B), which exists in three highly homologous isoforms: AKT1, AKT2, and AKT3. The dysregulation of AKT signaling, through genetic mutations or activation by upstream components, drives tumorigenesis and disease progression.[2] This has rendered AKT a highly attractive target for therapeutic intervention.

Miransertib HCl (also known as ARQ 092 and MK-7075) has emerged as a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor.[3] This technical guide provides an in-depth overview of Miransertib HCl, from its mechanism of action and chemical properties to preclinical and clinical data, along with detailed experimental protocols for its characterization.

Chemical Properties and Formulation

Miransertib HCl is the hydrochloride salt of Miransertib. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₇H₂₅ClN₆ |

| Molecular Weight | 468.99 g/mol |

| CAS Number | 1313883-00-9 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table 1: Chemical and Physical Properties of Miransertib HCl.[3]

For in vitro studies, Miransertib HCl is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For in vivo animal studies, it can be formulated as a suspension in vehicles such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of PEG300, Tween 80, and water.[5][6]

Mechanism of Action: Allosteric Inhibition of AKT

Miransertib is a non-ATP competitive, allosteric inhibitor of all three AKT isoforms.[7] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to inhibition. This mode of action can offer greater selectivity and a different resistance profile.[8]

Miransertib's allosteric binding to AKT prevents its activation by blocking the conformational changes necessary for its phosphorylation and subsequent downstream signaling.[8] This leads to the inhibition of the entire PI3K/AKT/mTOR pathway, thereby suppressing cell growth, proliferation, and survival in cells with a hyperactivated AKT pathway.[7]

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Miransertib.

Preclinical Data

In Vitro Potency and Selectivity

Miransertib demonstrates potent inhibitory activity against all three AKT isoforms in cell-free assays, with IC₅₀ values in the low nanomolar range.[2][5] A comparison with other well-characterized pan-AKT inhibitors highlights its potent and selective profile.

| Inhibitor | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) | Mechanism of Action |

| Miransertib (ARQ 092) | 2.7 - 5.0 | 14 | 8.1 | Allosteric |

| MK-2206 | 8 | 12 | 65 | Allosteric |

| Ipatasertib (GDC-0068) | 5 | 18 | 8 | ATP-competitive |

Table 2: Comparative In Vitro Potency of Pan-AKT Inhibitors.[2][5][6][9]

In cellular assays, Miransertib effectively inhibits the phosphorylation of AKT at both Threonine 308 and Serine 473, as well as downstream targets like PRAS40.[2] Studies have shown that cell lines with activating mutations in the PI3K/AKT pathway, such as those in PIK3CA or with loss of the tumor suppressor PTEN, exhibit increased sensitivity to Miransertib.[2]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Miransertib has been evaluated in various human tumor xenograft models in mice. Oral administration of Miransertib has been shown to significantly inhibit tumor growth in models of endometrial, breast, and other cancers with activated AKT signaling.[9][10]

For example, in a human xenograft mouse model of endometrial adenocarcinoma, Miransertib demonstrated significant tumor growth inhibition.[2] While specific percentages of tumor growth inhibition can vary depending on the model and dosing regimen, preclinical studies have consistently supported the in vivo efficacy of Miransertib.[11][12]

Clinical Development

Miransertib is currently under clinical investigation for the treatment of rare overgrowth syndromes driven by mutations in the PI3K/AKT pathway, namely PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome (PS).[13]

Clinical trial results have shown that Miransertib has a manageable safety profile in both adult and pediatric patients.[5] In a phase 1/2 study in patients with PROS and PS, Miransertib demonstrated encouraging preliminary clinical activity, with the majority of patients showing improvement or no disease progression.[5] One case series reported a 15% reduction in the volume of fatty overgrowth in a patient with PROS after treatment with Miransertib.[6][14] Another report on a patient with Proteus syndrome showed long-term safety and evidence of durable efficacy in improving symptoms and mitigating overgrowth.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of Miransertib HCl.

Protocol 1: Western Blot Analysis of AKT Phosphorylation

This protocol describes the assessment of Miransertib's inhibitory effect on AKT signaling by measuring the phosphorylation of AKT at Serine 473 (p-AKT S473).

Materials:

-

Cancer cell line with activated AKT signaling (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

Miransertib HCl stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Miransertib HCl (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours).[3] Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the total AKT antibody and then the loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

-

Figure 2: Experimental workflow for Western Blot analysis of AKT phosphorylation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the effect of Miransertib on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Miransertib HCl stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Miransertib HCl in cell culture medium.

-

Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours.[17] Include a vehicle control (DMSO).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

-

Solubilization and Absorbance Measurement:

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting the percentage of viability against the log of the Miransertib concentration and fitting the data to a dose-response curve.

-

Figure 3: Workflow for the cell viability (MTT) assay.

Mechanisms of Resistance

The development of resistance is a common challenge for targeted cancer therapies. For allosteric AKT inhibitors like Miransertib, potential resistance mechanisms may differ from those of ATP-competitive inhibitors.[18] Studies have suggested that acquired resistance to allosteric AKT inhibitors can be associated with specific mutations in the AKT1 gene.[1][18] Additionally, the upregulation of parallel signaling pathways, such as the PIM kinase pathway, has been implicated in resistance to AKT inhibitors.[18] Understanding these mechanisms is crucial for developing combination therapies to overcome or prevent resistance.

Conclusion

Miransertib HCl is a promising selective pan-AKT inhibitor with a distinct allosteric mechanism of action. Its potent preclinical activity and manageable safety profile in clinical trials for rare overgrowth syndromes underscore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activity of Miransertib and similar compounds. As our understanding of the complexities of the PI3K/AKT/mTOR pathway and mechanisms of drug resistance continues to evolve, targeted inhibitors like Miransertib will remain at the forefront of precision medicine for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 12. increase drug solubility: Topics by Science.gov [science.gov]

- 13. Phospho-AKT1 (Ser473) Recombinant Monoclonal Antibody (98H9L8) (700392) [thermofisher.com]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocompare.com [biocompare.com]

- 17. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

PIK3CA-related overgrowth spectrum (PROS) encompasses a range of rare disorders driven by somatic activating mutations in the PIK3CA gene, leading to hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[1][2][3][4] This dysregulation results in disorganized and disproportionate tissue overgrowth, presenting significant clinical challenges.[3][5] Miransertib HCl (also known as MK-7075 or ARQ 092), a potent and selective oral allosteric pan-AKT inhibitor, has emerged as a promising therapeutic candidate by directly targeting a key node in this aberrant pathway.[6][7][8] This technical guide provides an in-depth overview of the scientific rationale, preclinical validation, and clinical investigation strategies for Miransertib in the context of PROS. It is intended for researchers, scientists, and drug development professionals dedicated to advancing therapies for rare genetic diseases.

The Molecular Pathophysiology of PROS: A Disease of Pathway Activation

PROS is not a single disease but a spectrum of conditions with varied clinical presentations, all linked by a common genetic cause: somatic mutations in PIK3CA.[9] This gene encodes the p110α catalytic subunit of PI3K, a critical enzyme in a signaling cascade that governs cellular growth, proliferation, and survival.[4]

1.1. The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Growth

Under normal physiological conditions, the PI3K/AKT/mTOR pathway is tightly regulated. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and proliferation.

1.2. The Impact of PIK3CA Mutations

In PROS, somatic gain-of-function mutations in PIK3CA lead to constitutive activation of the PI3K enzyme, independent of upstream signaling.[3] This results in a continuous, unregulated cascade of downstream signaling through AKT and mTOR, driving the excessive and disorganized tissue growth characteristic of the disorder.[4] The mosaic nature of these mutations, meaning they are present in only a fraction of the body's cells, explains the localized and asymmetric overgrowth patterns seen in patients.[5][9]

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR signaling in normal and PROS states, with Miransertib's point of intervention.

Miransertib HCl: A Targeted Approach to Inhibit AKT

Given the central role of AKT hyperactivation in PROS, direct inhibition of this kinase presents a logical and targeted therapeutic strategy. Miransertib is an orally available, selective, allosteric pan-AKT inhibitor that potently targets all three AKT isoforms (AKT1, 2, and 3).[8][10]

2.1. Mechanism of Action

Miransertib's allosteric mechanism of action is a key differentiator. It binds to a site on the AKT protein distinct from the ATP-binding pocket, locking the kinase in an inactive conformation. This prevents both its activation and its translocation to the cell membrane, effectively shutting down downstream signaling.[7][8] Preclinical studies have demonstrated that Miransertib reduces the phosphorylation of AKT and its downstream targets in a concentration-dependent manner in cells derived from PROS patients.[10][11]

Preclinical Investigation: Establishing Proof-of-Concept

Rigorous preclinical evaluation is paramount to justify the advancement of a therapeutic candidate into clinical trials. This involves a combination of in vitro and in vivo studies to assess efficacy and safety.

3.1. In Vitro Models: Cellular and Molecular Validation

In vitro studies, conducted in a controlled laboratory setting, provide the initial proof-of-concept for a drug's mechanism and efficacy at the cellular level.[12][13]

Experimental Protocol: Assessing Miransertib Efficacy in Patient-Derived PROS Cell Lines

-

Cell Line Establishment: Isolate and culture cells from affected tissue biopsies of patients with confirmed PIK3CA mutations.

-

Cell Proliferation Assay:

-

Seed cells in 96-well plates and treat with a dose range of Miransertib HCl.

-

At various time points (e.g., 24, 48, 72 hours), assess cell viability using a standard method like the MTT or CellTiter-Glo assay.

-

Causality: This determines the concentration at which Miransertib inhibits the abnormal proliferation driven by the PIK3CA mutation.

-

-

Western Blot Analysis:

-

Treat cells with Miransertib for a defined period.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Probe with antibodies against total AKT, phosphorylated AKT (pAKT), and downstream targets like phosphorylated S6 ribosomal protein (pS6).

-

Causality: This provides direct evidence of target engagement by demonstrating a reduction in pAKT and downstream pathway activity, confirming the drug's mechanism of action.

-

-

Apoptosis Assay:

-

Treat cells with Miransertib.

-

Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.

-

Causality: This assesses whether the inhibition of AKT signaling induces programmed cell death in the overgrowing cells.

-

3.2. In Vivo Models: Evaluating Systemic Effects

In vivo studies, conducted in living organisms, are essential to understand a drug's pharmacokinetics, pharmacodynamics, and overall effect on a complex biological system.[12][14] Mouse models that recapitulate the genetic and phenotypic aspects of PROS are invaluable for this stage.

Experimental Protocol: Efficacy of Miransertib in a PROS Mouse Model

-

Model Generation: Utilize a genetically engineered mouse model where a somatic Pik3ca activating mutation can be inducibly expressed in specific tissues (e.g., endothelial cells) to mimic the mosaic nature of PROS and induce vascular malformations.[15]

-

Treatment Regimen:

-

Once overgrowth phenotypes are established, randomize mice into treatment (Miransertib HCl, administered orally) and vehicle control groups.

-

Administer the drug daily for a predetermined period (e.g., 4-8 weeks).

-

-

Efficacy Assessment:

-

Volumetric Analysis: Use high-resolution imaging (e.g., micro-MRI or micro-CT) to measure the volume of the overgrown tissue at baseline and at the end of the study.

-

Histological Analysis: At the end of the study, euthanize the animals and collect the affected tissues. Perform histological staining (e.g., H&E) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and pathway activity (pAKT, pS6).

-

Causality: This provides a quantitative measure of tumor regression or growth inhibition and confirms that the observed effects are due to the intended pathway inhibition within the tissue context.

-

-

Safety and Tolerability:

-

Monitor mice daily for any signs of toxicity (e.g., weight loss, changes in behavior).

-

Collect blood samples for complete blood count and serum chemistry analysis.

-

Perform gross necropsy and histological examination of major organs.

-

Causality: This is crucial for establishing a preliminary safety profile and determining a therapeutic window.

-

Preclinical Workflow Diagram

Caption: A typical workflow for the preclinical investigation of Miransertib in PROS.

Clinical Investigation: Translating Preclinical Findings to Patients

Clinical trials for rare diseases like PROS present unique challenges, including small patient populations and disease heterogeneity.[16][17][18] Therefore, study designs must be innovative and flexible.

4.1. The MOSAIC Study: A Phase 1/2 Trial

The multicenter, open-label, Phase 1/2 MOSAIC study (NCT03094832) was designed to evaluate the safety, tolerability, and clinical efficacy of Miransertib in patients aged 2 years and older with PROS or Proteus Syndrome.[19][20]

Study Design and Endpoints

-

Phase 1 (Dose Escalation/Finding): The primary objective was to determine a safe and tolerable dose.[21] Participants typically started at a low dose (e.g., 15 mg/m² once daily), which could be escalated (e.g., to 25 mg/m²) in subsequent cycles if no significant toxicities were observed.[20][22]

-

Rationale: This staggered approach is a standard safety measure in first-in-human studies, especially in pediatric populations, to minimize the risk of adverse events.

-

-

Phase 2 (Efficacy Assessment): The initial primary objective was to assess clinical response.[22] However, due to study design limitations, the primary objective was later updated to focus on safety and tolerability.[20][22]

-

Safety Endpoints: The primary endpoints became the frequency and severity of adverse events (AEs), graded according to standard criteria.[22]

-

Efficacy Endpoints (Exploratory): These included changes in the size of overgrowth lesions measured by imaging (e.g., MRI), improvements in disease-related symptoms (such as pain), and quality of life assessments.[21][23]

-

Key Findings from Clinical Investigations

-

Safety and Tolerability: Miransertib was found to be generally safe and tolerable in patients with PROS.[20] Most drug-related adverse events were low-grade.[21]

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): Studies have characterized the absorption, distribution, metabolism, and excretion of Miransertib.[21] Pharmacodynamic assessments confirmed that Miransertib reduces pAKT levels in affected tissues of patients, demonstrating target engagement in vivo.[24][25]

-

Preliminary Efficacy: While the primary endpoint of the MOSAIC trial was amended, preliminary data and case reports have shown encouraging signs of clinical activity.[8] These include disease stabilization, reduction in lesion size in some patients, and improvement in symptoms like pain and seizure burden.[21][23]

Data Summary and Future Directions

The investigation of Miransertib in PROS provides a compelling example of a targeted therapeutic strategy for a rare genetic disorder.

| Investigation Stage | Key Methodologies | Primary Objectives | Key Outcomes |

| Pathophysiology | Genetic Sequencing, Pathway Analysis | Understand the molecular basis of PROS | Identification of somatic PIK3CA mutations as the driver of PI3K/AKT pathway hyperactivation.[3][4] |

| Preclinical (In Vitro) | Patient-derived cell culture, Western Blot, Proliferation Assays | Demonstrate cellular mechanism of action and anti-proliferative effects | Miransertib reduces pAKT levels and inhibits the growth of PROS cells.[10][11] |

| Preclinical (In Vivo) | Genetically engineered mouse models, Volumetric MRI, Immunohistochemistry | Evaluate systemic efficacy, safety, and PK/PD profile | Miransertib prevents and induces regression of PI3K-driven vascular malformations in mouse models.[15][22] |

| Clinical (Phase 1/2) | Open-label, dose-escalation study (MOSAIC Trial) | Evaluate safety, tolerability, PK/PD, and preliminary efficacy | Miransertib was generally safe and well-tolerated; demonstrated target engagement and preliminary signs of clinical activity.[8][20][21] |

Future Directions:

While the PI3K inhibitor alpelisib has received FDA approval for severe PROS, the development of AKT inhibitors like Miransertib remains crucial.[26][27] Future investigations should focus on:

-

Identifying predictive biomarkers to determine which patients are most likely to respond to AKT inhibition versus PI3K inhibition.

-

Exploring combination therapies to overcome potential resistance mechanisms.

-

Conducting long-term follow-up studies to assess the durability of response and late-onset toxicities.[28]

The journey of Miransertib from a molecular hypothesis to a clinical candidate underscores the power of precision medicine. By targeting the core genetic driver of PROS, such therapies offer hope for managing a complex and debilitating spectrum of disorders.

References

-

A Phase 1/2 Study of Miransertib (MK-7075) in Participants With PIK3CA-related Overgrowth Spectrum and Proteus Syndrome (MOSAIC) (MK-7075-002). ClinicalTrials.gov. [Link]

-

Miransertib – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]

-

Long-term Safety Study of Miransertib for Patients with PIK3CA-related Overgrowth Spectrum or Proteus Syndrome. ClinicalTrials.eu. [Link]

-

PROS (PIK3CA-Related Overgrowth Spectrum). CMTC-OVM. [Link]

-

A Phase 1/2 Study of ARQ 092 (Miransertib) in Subjects with PIK3CA-related Overgrowth Spectrum and Proteus Syndrome. ClinicalTrials.gov. [Link]

-

Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome. PubMed. [Link]

-

About PROS. Understanding PIK3CA-Related Overgrowth Spectrum. [Link]

-

PIK3CA-Related overgrowth spectrum treatment. Medical News Today. [Link]

-

Treatment for PIK3CA-Related Overgrowth Spectrum (PROS). WebMD. [Link]

-

Work-Up and Treatment Strategies for Individuals with PIK3CA-Related Disorders: A Consensus of Experts from the Scientific Committee of the Italian Macrodactyly and PROS Association. MDPI. [Link]

-

PIK3CA-Related Overgrowth Spectrum Treatment. Healthline. [Link]

-

New PIK3CA-Related Overgrowth Spectrum treatments 2025. Everyone.org. [Link]

-

In Vivo vs. In Vitro: Advantages & Disadvantages. MedicineNet. [Link]

-

PIK3CA-related overgrowth spectrum – Knowledge and References. Taylor & Francis Online. [Link]

-

Diagnosing PIK3CA-Related Overgrowth Spectrum (PROS). WebMD. [Link]

-

PROS Diagnosis & Management. Understanding PIK3CA-Related Overgrowth Spectrum. [Link]

-

PIK3CA-Related Overgrowth Spectrum Outlook. Medical News Today. [Link]

-

What Is PIK3CA-Related Overgrowth Spectrum (PROS)? Healthline. [Link]

-

PIK3CA-Related Overgrowth Spectrum. GeneReviews®. [Link]

-

Understanding PIK3CA-Related Overgrowth Spectrum (PROS). YouTube. [Link]

-

Low dose AKT inhibitor miransertib cures PI3K-related vascular malformations in preclinical models of human disease. ResearchGate. [Link]

-

In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks. [Link]

-

Study design challenges and strategies in clinical trials for rare diseases: Lessons learned from pantothenate kinase-associated neurodegeneration. Frontiers. [Link]

-

PI3K/AKT/mTOR Inhibitors in Patients With Breast and Gynecologic Malignancies Harboring PIK3CA Mutations. National Center for Biotechnology Information. [Link]

-

PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. National Center for Biotechnology Information. [Link]

-

From in vitro Experiments to in vivo and Clinical Studies; Pros and Cons. Bentham Science. [Link]

-

ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation. BioSpace. [Link]

-

In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. Inotiv. [Link]

-

First evidence of a therapeutic effect of miransertib in a teenager with Proteus syndrome and ovarian carcinoma. ERN ITHACA. [Link]

-

PI3 Kinase and AKT Inhibitors for Metastatic Breast Cancer. Susan G. Komen®. [Link]

-

PIK3CA and AKT1 Mutations Have Distinct Effects on Sensitivity to Targeted Pathway Inhibitors in an Isogenic Luminal Breast Cancer Model System. AACR Journals. [Link]

-

PIK3CA Mutations in Patients with Advanced Cancers Treated with PI3K/AKT/mTOR Axis Inhibitors. AACR Journals. [Link]

-

Innovative Study Designs for Gene Therapy in Rare Diseases. GeneTherapy.com. [Link]

-

Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome. National Center for Biotechnology Information. [Link]

-

Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome. National Center for Biotechnology Information. [Link]

-

Trends In Rare Disease Trials Trial Designs Challenges And Regulatory Progress. Clinical Leader. [Link]

-

In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods. [Link]

-

(PDF) Designing clinical trials for rare diseases: unique challenges and opportunities. ResearchGate. [Link]

-

Miransertib studied in patients with PIK3CA-related overgrowth spectrum and Proteus syndrome. BioWorld. [Link]

-

Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome. Lenus.ie. [Link]

-

Designing clinical trials for rare diseases: unique challenges and opportunities. National Center for Biotechnology Information. [Link]

-

Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome. National Center for Biotechnology Information. [Link]

-

Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome. PubMed. [Link]

-

Pharmacodynamics and Pharmacokinetics: The Science... Pharma Sales Training. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PIK3CA-Related Overgrowth Spectrum Outlook [medicalnewstoday.com]

- 3. What Is PIK3CA-Related Overgrowth Spectrum (PROS)? [healthline.com]

- 4. youtube.com [youtube.com]

- 5. PROS (PIK3CA-Related Overgrowth Spectrum) - CMTC-OVM [cmtc.nl]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]

- 9. About PIK3CA-Related Overgrowth Spectrum (PROS) [understandingpros.com]

- 10. ern-ithaca.eu [ern-ithaca.eu]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]

- 13. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]

- 14. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Study design challenges and strategies in clinical trials for rare diseases: Lessons learned from pantothenate kinase-associated neurodegeneration [frontiersin.org]

- 17. Trends In Rare Disease Trials Trial Designs Challenges And Regulatory Progress [clinicalleader.com]

- 18. Designing clinical trials for rare diseases: unique challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. | BioWorld [bioworld.com]

- 22. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DSpace [lenus.ie]

- 24. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PIK3CA-Related overgrowth spectrum treatment [medicalnewstoday.com]

- 27. PIK3CA-Related Overgrowth Spectrum (PROS) Treatment [webmd.com]

- 28. clinicaltrials.eu [clinicaltrials.eu]

An In-depth Technical Guide to Miransertib HCl: Targets and Downstream Effectors

Abstract

Miransertib (also known as ARQ 092) is a novel, orally bioavailable, and selective allosteric inhibitor of the serine/threonine protein kinase AKT.[1][2] It potently targets all three AKT isoforms (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[3][4][5][6][7] This pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[8][9] Its frequent dysregulation in various cancers and developmental disorders, such as Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS), makes it a prime target for therapeutic intervention.[3][8][10] This guide provides a comprehensive technical overview of Miransertib's mechanism of action, its primary targets, and its impact on key downstream effectors, supplemented with validated experimental protocols to assess its activity in a research setting.

The Core Target: The PI3K/AKT/mTOR Signaling Axis

To comprehend the function of Miransertib, one must first understand its target environment. The PI3K/AKT/mTOR pathway is an intracellular signaling cascade that translates extracellular signals from growth factors and hormones into cellular responses.[8][9]

Mechanism of Pathway Activation:

-

Receptor Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.

-

PI3K Activation: This activation recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9]

-

AKT Recruitment and Activation: PIP3 acts as a docking site at the plasma membrane for kinases with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and subsequent full activation of AKT.[11]

-

Downstream Signaling: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, orchestrating a wide range of cellular functions.[11][12] A key downstream effector is the mammalian Target of Rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[11]

The pathway's activity is tightly regulated by tumor suppressors, most notably PTEN (Phosphatase and Tensin homolog), which antagonizes PI3K signaling by dephosphorylating PIP3 back to PIP2.[8]

Miransertib's Mechanism of Action

Miransertib is a non-ATP competitive, allosteric inhibitor of AKT.[2] Its mechanism is multifaceted:

-

Blocks Membrane Translocation: It prevents the movement of inactive AKT to the plasma membrane, a crucial step for its activation.[1][6]

-

Dephosphorylates Active AKT: It can even dephosphorylate the already active, membrane-associated form of AKT, effectively shutting down the signal.[1]

-

Inhibits All Isoforms: It is a pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3.[6]

This comprehensive inhibition of AKT leads to a potent and specific downregulation of its downstream targets.[6]

Key Downstream Effectors Modulated by Miransertib

By inhibiting AKT, Miransertib prevents the phosphorylation and subsequent regulation of numerous downstream proteins. This blockade is the basis of its therapeutic effect.

-

PRAS40 (Proline-Rich AKT Substrate of 40 kDa): A direct substrate of AKT. When phosphorylated by AKT, PRAS40's inhibitory constraint on mTORC1 is relieved. Miransertib treatment leads to a marked decrease in the phosphorylation of PRAS40 at Threonine 246 (p-PRAS40 T246), restoring its inhibition of mTORC1.[4][13][14]

-

GSK3β (Glycogen Synthase Kinase 3 Beta): AKT-mediated phosphorylation of GSK3β at Serine 9 is an inhibitory event. Miransertib prevents this, leading to the activation of GSK3β, which in turn can promote apoptosis and regulate glycogen metabolism. A reduction in p-GSK3β (Ser9) is a reliable biomarker of Miransertib activity.[1][11]

-

FOXO Transcription Factors: AKT phosphorylation of FOXO proteins sequesters them in the cytoplasm, preventing them from transcribing target genes involved in apoptosis and cell cycle arrest.[8][11] Miransertib treatment allows FOXO proteins to remain active, translocate to the nucleus, and initiate pro-apoptotic gene expression.

-

mTORC1 Substrates (p70S6K and 4E-BP1): As a major downstream hub, mTORC1 activity is significantly attenuated by AKT inhibition.[11] This leads to reduced phosphorylation of its key substrates:

Quantitative Assessment of Miransertib's Potency

The efficacy of Miransertib has been quantified in numerous preclinical studies. Its potency is particularly notable in cell lines harboring genetic alterations that lead to hyperactivation of the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][4][5]

Table 1: In Vitro Potency of Miransertib

| Target / Assay | IC₅₀ Value | Cell Line / System | Citation(s) |

|---|---|---|---|

| Biochemical IC₅₀ | |||

| AKT1 | ~2.7 - 5.0 nM | Cell-free assay | [3][4][5][7][14] |

| AKT2 | ~14 nM | Cell-free assay | [3][4][5][14] |

| AKT3 | ~8.1 - 16 nM | Cell-free assay | [3][4][5][7][14] |

| Cellular Activity | |||

| p-PRAS40 (T246) Inhibition | 0.31 µM | AN3CA / A2780 cells | [4][14] |

| Anti-proliferative GI₅₀ |

| SW-620 (KRAS mutant) | 5.2 µM | Human colorectal cancer |[5] |

Table 2: In Vivo Pharmacodynamic Effects of Miransertib

| Biomarker | % Reduction | Dose / Model | Citation(s) |

|---|---|---|---|

| p-AKT (S473) | 99% | 100 mg/kg, oral | [14] |

| p-AKT (T308) | 95% | 100 mg/kg, oral | [14] |

| p-PRAS40 (T246) | 58% | 100 mg/kg, oral |[14] |

Data is compiled from multiple sources and represents typical findings. Exact values may vary based on experimental conditions.

Methodologies for Evaluating Miransertib's Efficacy

A multi-assay approach is essential for a robust evaluation of Miransertib's activity, confirming both on-target engagement and the desired functional cellular outcome.

Protocol 1: Western Blot Analysis of AKT Pathway Phosphorylation

This protocol is designed to directly measure Miransertib's engagement with its target by quantifying the phosphorylation state of AKT and its key downstream substrates.

A. Cell Culture and Treatment

-

Seeding: Plate cells (e.g., AN3CA endometrial cancer cells with a PIK3CA mutation) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

-

Serum Starvation (Causality): To reduce basal levels of AKT phosphorylation and synchronize the cells, replace the growth medium with a serum-free medium for 4-6 hours prior to treatment.[15][16] This ensures that any observed phosphorylation is due to the specific stimuli and not baseline signaling.

-

Treatment: Treat cells with varying concentrations of Miransertib HCl (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) at the highest concentration used for the drug.

B. Cell Lysis and Protein Quantification

-

Lysis: Place culture plates on ice and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

C. SDS-PAGE and Immunoblotting

-

Sample Preparation: Normalize all samples to the same protein concentration (typically 20-30 µg per lane). Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[15]

-

Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15][18]

-

Expertise: BSA is often preferred over non-fat milk for phospho-antibody blotting as milk contains phosphoproteins (like casein) that can increase non-specific background.

-

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in 5% BSA/TBST. Recommended antibodies:

-

Phospho-AKT (Ser473)

-

Phospho-AKT (Thr308)

-

Total AKT (for loading control)

-

Phospho-PRAS40 (Thr246)

-

Phospho-GSK3β (Ser9)

-

β-Actin or GAPDH (as a total protein loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15]

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal for each target, which is then normalized to the loading control (e.g., p-AKT / Total AKT / β-Actin).

Protocol 2: Cell Viability Assessment via MTT Assay

This protocol measures the functional consequence of AKT pathway inhibition—a reduction in cell proliferation and viability.

A. Cell Seeding and Treatment

-

Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Treatment: Prepare a serial dilution of Miransertib HCl. Treat cells for a specified duration (e.g., 72 hours), ensuring a vehicle control is included.[19]

B. MTT Assay Procedure

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis

-

Normalization: Express the absorbance of treated wells as a percentage of the vehicle control (100% viability).

-

IC₅₀ Calculation: Plot the percentage of cell viability against the log of the drug concentration. Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

-

Self-Validation: The IC₅₀ value from this functional assay should correlate with the concentrations that showed significant target inhibition in the Western blot analysis, providing a validated link between target engagement and cellular effect.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. ern-ithaca.eu [ern-ithaca.eu]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Preclinical Evaluation of Miransertib HCl in Endometrial Cancer

This document provides an in-depth technical guide on the preclinical investigation of Miransertib HCl (formerly ARQ 092), a selective AKT inhibitor, for the treatment of endometrial cancer. It is intended for researchers, scientists, and drug development professionals, offering insights into the experimental rationale, detailed methodologies, and key findings that underpin the clinical development of this targeted therapy.

Introduction: Targeting a Core Vulnerability in Endometrial Cancer

Endometrial cancer is one of the most common gynecologic malignancies, and its incidence is rising.[1] A significant proportion of these tumors, particularly the endometrioid subtype, are characterized by dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation, occurring in up to 95% of endometrial cancers, is a critical driver of tumorigenesis.[2][3]

Frequent genetic alterations, such as mutations in PIK3CA and PIK3R1, or loss of the tumor suppressor PTEN, lead to constitutive activation of AKT.[4][5] This makes the AKT kinase an attractive and rational therapeutic target. Miransertib HCl is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) that has shown promise in preclinical models.[6][7] This guide synthesizes the preclinical data, elucidating the scientific rationale and methodologies used to validate Miransertib as a potential therapeutic agent for endometrial cancer.

The Molecular Target: Allosteric Inhibition of the AKT Signaling Nexus

Miransertib is a non-ATP competitive, allosteric inhibitor that selectively binds to AKT.[7] This mechanism is distinct from many kinase inhibitors and offers a high degree of selectivity. It functions by locking the kinase in an inactive conformation, which not only blocks its phosphorylation but also prevents its crucial translocation to the plasma membrane, effectively shutting down downstream signaling.[8]

The therapeutic hypothesis is that by potently inhibiting the central AKT node, Miransertib can halt the oncogenic signals that drive tumor growth and survival in endometrial cancers with a hyperactivated PI3K/AKT pathway.

Signaling Pathway: Miransertib's Point of Intervention

The following diagram illustrates the PI3K/AKT/mTOR pathway and the specific inhibitory action of Miransertib. Growth factor signaling activates PI3K, leading to the phosphorylation of AKT, which in turn activates a cascade of downstream effectors like mTOR, promoting cell growth and proliferation. Miransertib directly inhibits AKT, blocking this entire downstream cascade.

Caption: PI3K/AKT/mTOR pathway showing Miransertib's inhibition of AKT.

In Vitro Evaluation: Assessing Cellular Response and Mechanism

Scientific Rationale: Initial preclinical assessment in controlled, in vitro systems is fundamental. It allows for a direct evaluation of a compound's anti-proliferative activity, target engagement, and mechanism of action at the cellular level. For Miransertib, the key objective was to confirm its ability to inhibit AKT signaling and reduce the viability of endometrial cancer cells, particularly those known to harbor PI3K/AKT pathway mutations.

Cell Line Selection: The choice of cell lines is critical for a self-validating study. Endometrial cancer cell lines with well-characterized genetic backgrounds were selected. For instance, the AN3CA cell line, which has a PIK3R1 mutation, and the Ishikawa cell line are frequently used models.[6][9][10] Comparing activity in cell lines with pathway alterations (e.g., PIK3CA or PIK3R1 mutations) versus those with a wild-type pathway provides evidence for on-target activity and helps identify potential predictive biomarkers.[4][6]

Key Experimental Protocols

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate endometrial cancer cells (e.g., AN3CA) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of Miransertib HCl. Add the compound to the wells, typically in a final volume of 200 µL, to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

-

Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

This technique is used to verify that Miransertib inhibits the phosphorylation of AKT and its downstream targets.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Miransertib HCl (e.g., 100 nM, 1 µM) for a defined period (e.g., 2-4 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, anti-p-PRAS40 T246, and a loading control like β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing phospho-protein levels to total protein levels.

Summary of In Vitro Findings

Preclinical studies have consistently demonstrated that Miransertib potently inhibits the proliferation of endometrial cancer cell lines, with greater sensitivity observed in those with PIK3CA or PIK3R1 mutations.[4][6]

| Parameter | Miransertib HCl (ARQ 092) | Reference |

| AKT1 IC₅₀ | 2.7 nM - 5.0 nM | [6][11] |

| AKT2 IC₅₀ | 14 nM | [6] |

| AKT3 IC₅₀ | 8.1 nM - 16 nM | [6][11] |

| AKT1-E17K Mutant Kd | 42 nM | [11] |

| Cellular p-AKT Inhibition | Potent inhibition in AN3CA & A2780 cells | [6] |

| p-PRAS40 (T246) IC₅₀ | 0.31 µM | [6] |

| Anti-proliferative GI₅₀ | < 1 µM in sensitive cell lines | [11] |

In Vivo Evaluation: Assessing Efficacy in a Systemic Context

Scientific Rationale: While in vitro data are crucial, they do not capture the complexities of a tumor microenvironment or whole-body pharmacokinetics. In vivo models are essential to determine if a compound can achieve sufficient exposure at the tumor site to inhibit its target and produce a durable anti-tumor response.

Animal Model Selection:

-

Cell Line-Derived Xenografts (CDX): Athymic nude mice are subcutaneously implanted with human endometrial cancer cell lines (e.g., AN3CA).[9][12] This model is valuable for initial efficacy testing and pharmacodynamic studies.

-

Patient-Derived Xenografts (PDX): Tumor fragments from patients with endometrial cancer are implanted into immunodeficient mice.[4][13] PDX models better represent the heterogeneity and biology of human tumors and are considered more predictive of clinical response.[13]

Key Experimental Protocols

This protocol outlines the workflow for assessing the anti-tumor efficacy of Miransertib in a mouse model.

Caption: Standard workflow for an in vivo xenograft efficacy study.

Step-by-Step Methodology:

-

Tumor Implantation: Subcutaneously inject 1x10⁷ Ishikawa or AN3CA cells in a 1:1 mixture with Matrigel into the flank of female athymic nude mice.[9]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 0.25 cm³ or ~150-200 mm³).[9] Randomly assign mice to treatment groups (e.g., Vehicle control, Miransertib).

-

Dosing: Administer Miransertib HCl orally via gavage at specified doses (e.g., 50, 75, 100 mg/kg) on a defined schedule (e.g., daily, or 5 days on/2 days off).[6][11][12]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of toxicity.

-

Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points post-dose), harvest tumors. A portion can be flash-frozen for Western blot analysis and another fixed in formalin for immunohistochemistry (IHC) to assess p-AKT and p-PRAS40 levels in the tumor tissue.[6][12]

-

Efficacy Calculation: Calculate the percent Tumor Growth Inhibition (% TGI) at the end of the study compared to the vehicle control group.

Summary of In Vivo Findings

In vivo studies confirmed the potent anti-tumor activity of Miransertib. Oral administration led to significant inhibition of AKT pathway signaling within the tumor and resulted in substantial tumor growth inhibition.[6][13]

| Model Type | Dose/Schedule | Result | Reference |

| AN3CA Xenograft | 100 mg/kg (oral) | 99% reduction in p-AKT (S473) | [6] |

| AN3CA Xenograft | 200 mg/kg (oral) | 95% reduction in p-AKT (T308) | [12] |

| Endometrial PDX (AKT1-E17K) | 100 mg/kg | 78% Tumor Growth Inhibition | [11] |

| Endometrial PDX (PIK3CA-H1047R) | 100-120 mg/kg | 32% - 84% Tumor Growth Inhibition | [10][11] |

| General Endometrial PDX | N/A | >50% response rate in 12 of 22 models | [13] |

Pharmacokinetics and Biomarker-Driven Strategy

Scientific Rationale: An effective oral drug must be well-absorbed and achieve concentrations in the blood and tumor tissue that are sufficient to inhibit its target. Pharmacokinetic (PK) studies measure this exposure. Concurrently, identifying biomarkers that predict response is essential for guiding clinical development and patient selection.

Pharmacokinetics: Preclinical PK studies in rats and monkeys showed that Miransertib has good oral bioavailability (62% and 49%, respectively).[6] Importantly, plasma concentrations achieved in mice at effective doses (e.g., 100 mg/kg) were found to be comparable to those observed in human patients in Phase I clinical trials, providing a strong link between preclinical efficacy and clinical dosing.[10][13]

Predictive Biomarkers: The preclinical data strongly suggest that the efficacy of Miransertib is associated with the genetic makeup of the tumor.

-

PIK3CA/PIK3R1 Mutations: Cells and tumors with these mutations, which cause PI3K/AKT pathway activation, show significantly higher sensitivity to Miransertib.[4][6]

-

AKT1-E17K Mutation: This activating mutation in AKT1 itself confers strong sensitivity to Miransertib.[4][11]

These findings provide a compelling rationale for using these mutations as predictive biomarkers to select patients most likely to benefit from Miransertib therapy in clinical trials.[4]

Conclusion and Translational Outlook

The comprehensive preclinical evaluation of Miransertib HCl provides a robust, evidence-based foundation for its development as a targeted therapy for endometrial cancer. The data consistently demonstrate that Miransertib is a potent, selective, and orally bioavailable inhibitor of the AKT pathway.

-

Mechanism: It effectively shuts down AKT signaling, particularly in tumors with activating mutations in the PI3K/AKT pathway.

-

Efficacy: It demonstrates significant single-agent anti-proliferative and anti-tumor activity in both in vitro and in vivo models of endometrial cancer that are dependent on this pathway.

-

Biomarkers: A clear biomarker strategy, focused on PIK3CA and AKT1 mutations, has emerged from these studies, enabling a precision medicine approach.

These preclinical findings have directly supported the advancement of Miransertib into clinical trials, where early signs of efficacy in patients with PIK3CA-mutant endometrial cancer have recapitulated the preclinical observations.[11][13] Future preclinical work should continue to explore rational combination strategies, such as with chemotherapy or other targeted agents, and investigate potential mechanisms of resistance to further refine its clinical application.[9][10]

References

- Vertex AI Search. (2021). Miransertib is an Orally Active, Selective and Allosteric Akt Inhibitor.

- Patsnap Synapse. (2024). Inhibition of PI3K-Dependent Endometrial Cancer: The Efficacy of ARQ 092 and ARQ 751 Allosteric AKT Inhibitors.

- American Association for Cancer Research. (2007). In vitro and in vivo responses of Ishikawa endometrial cancer cells to an AKT inhibitor.

- Yu, Y., et al. (2015). Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092. PubMed.

- AACR Journals. (2015).

- ResearchGate. (2016).